molecular formula C₂₂H₂₃NO₈ B030821 l-alpha-Narcotine N-oxide CAS No. 54383-36-7

l-alpha-Narcotine N-oxide

Cat. No. B030821
CAS RN: 54383-36-7
M. Wt: 429.4 g/mol
InChI Key: HFGDOEGDRDVXPX-VVESCEMWSA-N
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Description

Synthesis Analysis

Narcotine-N-oxide exhibits characteristics similar to narcotine and other alkaloids in its catalytic hydrogen wave. The reduction waves of narcotine-N-oxide are attributed to the 2-electron reduction of the N-oxide to narcotine, involving an adsorption wave of the reductant and subsequent steps correlated with the proton adduct of the N-oxide in various pH ranges (Asahi, 1961).

Molecular Structure Analysis

The stereochemistry of narcotine, including l-alpha-narcotine, has been explored through the conversion of its stereoisomers into specific derivatives, helping establish their absolute configurations. These studies are crucial for understanding the molecular structure and activity relationship of narcotine derivatives (Ohta et al., 1964).

Chemical Reactions and Properties

The chemical behavior of narcotine derivatives, especially in the context of their N-oxides, involves various reactions, including catalytic hydrogen waves and 2-electron reduction processes. The interaction of narcotine-N-oxide with reductants and the subsequent chemical transformations are integral to its pharmacological properties (Asahi, 1961).

Scientific Research Applications

Research Applications Overview

1. Cardiac Health and Drug Interactions

Research has explored how certain narcotic compounds interact with human cardiac potassium channels. For example, studies on l-alpha-acetylmethadol, a narcotic analgesic, have shown its effects on the HERG cardiac potassium channel, which could be relevant to understanding the cardiac impacts of similar compounds. Such interactions are crucial for assessing the safety and efficacy of medications with potential cardiac implications (Kang et al., 2003).

2. Gastrointestinal Function

Research on the gastrointestinal effects of nitric oxide synthase-deficient knockout mice provides insights into how deprivation of NO from specific synthases affects gastric emptying. This kind of study can help understand the role of nitric oxide in gastrointestinal motility and its potential modulation by various compounds (Mashimo et al., 2000).

3. Inflammatory Response and Immunomodulation

Studies have demonstrated the influence of compounds like nafamostat mesilate on suppressing overproduction of nitric oxide and expression of inducible nitric oxide synthase in macrophages treated with lipopolysaccharide. Research in this area could provide a foundation for developing therapeutic strategies against diseases characterized by inflammation and autoimmune responses (Noguchi et al., 2003).

4. Oxidative Stress and Cellular Protection

Investigations into the protective effects of compounds like N-acetyl cysteine against oxidative damage induced by pesticides highlight the potential of certain substances to mitigate oxidative stress and inflammation in critical organs such as the lungs. This research is essential for understanding how certain drugs can protect against environmental and chemical stressors (Arafa et al., 2015).

5. Nanomaterials in Biomedical Applications

The development and application of zinc oxide nanoparticles in biomedical research, particularly for their antimicrobial and anticancer activities, represent a growing area of interest. These nanoparticles' ability to generate reactive oxygen species and induce apoptosis makes them valuable for drug delivery systems and as therapeutic agents (Mishra et al., 2017).

properties

IUPAC Name

6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGDOEGDRDVXPX-VVESCEMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969496
Record name 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-alpha-Narcotine N-oxide

CAS RN

54383-36-7
Record name 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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